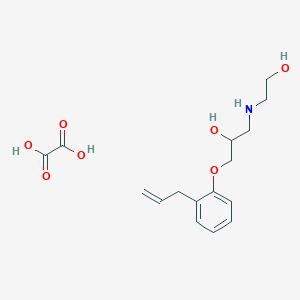![molecular formula C10H18ClNO2 B2445476 6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride CAS No. 2377033-88-8](/img/structure/B2445476.png)
6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2377033-88-8 . It has a unique structure and potentially valuable biological activity .
Synthesis Analysis
The synthesis of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride has been a research focus in recent years due to its unique structure and potentially valuable biological activity . The asymmetric synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been reported .Molecular Structure Analysis
The molecular structure of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is represented by the Inchi Code: 1S/C10H17NO2.ClH/c12-9(13)8-3-6-10(11-7-8)4-1-2-5-10;/h8,11H,1-7H2,(H,12,13);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride include a molecular weight of 219.71 . More detailed properties were not found in the search results.Scientific Research Applications
Efficient Synthesis Strategies The 6-azaspiro[4.5]decane ring system has been efficiently synthesized through an intramolecular ene reaction of the acylnitroso compound. This process yielded a spirocyclic ene product as a single diastereomer, which was then subjected to highly stereoselective ethynylation, leading to the construction of the azaspirodecane core found in substances like halichlorine and pinnaic acids (Matsumura, Aoyagi, & Kibayashi, 2003).
Crystal Structure Analysis In another study, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined, providing valuable insight into the conformation and chirality of the compound. The research revealed that the cyclohexyl adopts a chair conformation, and the compound is inherently chiral (Wen, 2002).
Synthetic Approaches to Spiroaminals Spiroaminals, including 1-oxa-6-azaspiro[4.5]decane, have attracted interest due to their presence as core structures in natural or synthetic products with significant biological activities. Various synthetic strategies have been developed to create these complex molecules, showcasing the versatility and potential of the 6-azaspiro[4.5]decane framework (Sinibaldi & Canet, 2008).
Lactam Functionality in Select Reactions The reactivity and selectivity of 6-azaspiro[4.5]decane-1,7-dione to nucleophilic attack were investigated, exploring the neighboring effect of the lactam functionality. This research highlighted the influence of the lactam group on the reactivity and the resulting molecular transformations (Hilmey, Gallucci, & Paquette, 2005).
Supramolecular Arrangements in Cyclohexane-Based Derivatives Research into cyclohexane-5-spirohydantoin derivatives, closely related to 6-azaspiro[4.5]decane, shed light on the supramolecular arrangements and the impact of substituents on the cyclohexane ring. This study provided insights into the intermolecular interactions and crystal packing influenced by the cyclohexane structure (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Microbial Reduction Studies Enantioselective microbial reduction of derivatives of 6-azaspiro[4.5]decane was studied, demonstrating the potential of microbial processes in generating specific enantiomers of complex organic molecules (Patel, Chu, Nanduri, Li, Kotnis, Parker, Liu, Mueller, 2005).
Safety and Hazards
Future Directions
The future directions for research on 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride could include investigating its potential as a therapeutic agent and exploring its potential applications in materials science. It’s also worth noting that the asymmetric synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been a research focus in recent years .
properties
IUPAC Name |
6-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-3-6-10(11-7-8)4-1-2-5-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPJLZCIYPWPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B2445395.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)
![1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445398.png)


![Methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate](/img/structure/B2445402.png)


![2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B2445405.png)
![2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid](/img/structure/B2445406.png)
![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2445407.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2445409.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2445414.png)
